molecular formula C16H21N5O4S B2936139 4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine CAS No. 2191266-79-0

4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine

Cat. No.: B2936139
CAS No.: 2191266-79-0
M. Wt: 379.44
InChI Key: BCOWOAPWJHQQBH-UHFFFAOYSA-N
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Description

4-(8-((3,5-Dimethylisoxazol-4-yl)sulfonyl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-2-yl)morpholine is a useful research compound. Its molecular formula is C16H21N5O4S and its molecular weight is 379.44. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action

Target of Action

The primary target of this compound is the BET (bromodomain and extra terminal domain) bromodomain family . Bromodomains are protein domains that recognize and bind to acetylated lysine residues, playing a crucial role in regulating gene transcription.

Mode of Action

The compound interacts with its target by acting as a potent inhibitor . The 3,5-dimethylisoxazole moiety, serving as a ε-N-lysine acetylation (KAc) motif mimic, establishes a hydrogen bond with Asn140 and a water-bridging hydrogen bond with Tyr97 . This interaction disrupts the normal function of the bromodomains, thereby inhibiting their activity.

Properties

IUPAC Name

4-[8-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O4S/c1-11-14(12(2)25-19-11)26(22,23)21-5-3-4-13-10-17-16(18-15(13)21)20-6-8-24-9-7-20/h10H,3-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCOWOAPWJHQQBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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